Cas no 2229255-28-9 (1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)

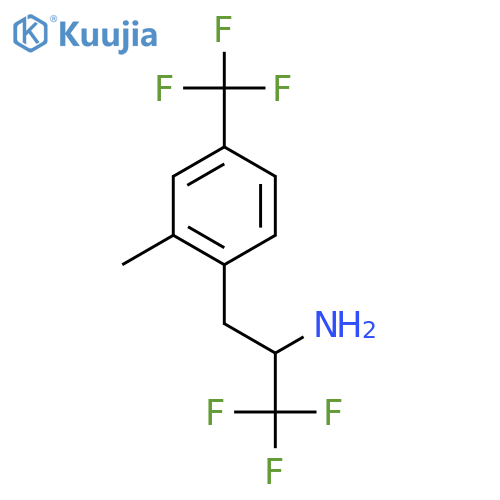

2229255-28-9 structure

商品名:1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine

1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine

- 1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine

- 2229255-28-9

- EN300-1954166

-

- インチ: 1S/C11H11F6N/c1-6-4-8(10(12,13)14)3-2-7(6)5-9(18)11(15,16)17/h2-4,9H,5,18H2,1H3

- InChIKey: YUJIKGVTKDPUQY-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC(C(F)(F)F)=CC=1C)N)(F)F

計算された属性

- せいみつぶんしりょう: 271.07956833g/mol

- どういたいしつりょう: 271.07956833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 26Ų

1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954166-0.1g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-0.05g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-10.0g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 10g |

$5283.0 | 2023-06-03 | ||

| Enamine | EN300-1954166-5g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-10g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-1.0g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 1g |

$1229.0 | 2023-06-03 | ||

| Enamine | EN300-1954166-5.0g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 5g |

$3562.0 | 2023-06-03 | ||

| Enamine | EN300-1954166-1g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-0.5g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1954166-0.25g |

1,1,1-trifluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine |

2229255-28-9 | 0.25g |

$1170.0 | 2023-09-17 |

1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2229255-28-9 (1,1,1-trifluoro-3-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量